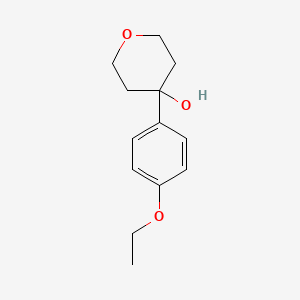

4-(4-Ethoxyphenyl)oxan-4-ol

Description

4-(4-Ethoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 4-ethoxyphenyl substituent. This compound is part of a broader class of oxan-4-ol derivatives, which are valued in organic synthesis for their versatility as intermediates or scaffolds. Notably, this compound was listed by CymitQuimica but is now discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Molecular Formula: C₁₃H₁₈O₃

Molecular Weight: 222.24 g/mol

Key Features:

- Oxane core: A six-membered oxygen-containing ring.

- 4-Ethoxyphenyl substituent: Provides electron-donating effects and lipophilicity.

Properties

IUPAC Name |

4-(4-ethoxyphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-16-12-5-3-11(4-6-12)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOJQVHUQPDDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with an epoxide, followed by cyclization to form the oxane ring. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethoxyphenyl)oxan-4-one, while reduction could produce 4-(4-ethoxyphenyl)oxane .

Scientific Research Applications

4-(4-Ethoxyphenyl)oxan-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(4-Ethoxyphenyl)oxan-4-ol with structurally related oxan-4-ol derivatives:

Key Observations:

Substituent Effects :

- The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl). This may improve membrane permeability in bioactive molecules but could also complicate synthesis or purification.

- Methyl and pyrazole substituents (e.g., 4-Methyloxan-4-ol and 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol) are simpler to synthesize and widely used as building blocks in organic chemistry .

Applications: 4-Methyloxan-4-ol serves as a precursor for oxalate esters, which are intermediates in polymer chemistry . Pyrazole-containing derivatives (e.g., 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol) are explored as scaffolds in medicinal chemistry due to their nitrogen-rich heterocyclic structure .

Research Findings and Potential

- Biological Activity: A related compound, 5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide, exhibits immunosuppressive activity comparable to cyclosporine, highlighting the therapeutic relevance of ethoxyphenyl motifs .

- Material Science: Oxan-4-ol derivatives are used in polymer synthesis (e.g., γ-EtOPhCL, a caprolactone monomer), though the target compound’s role here remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.